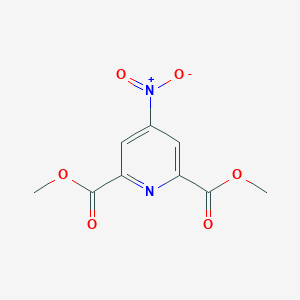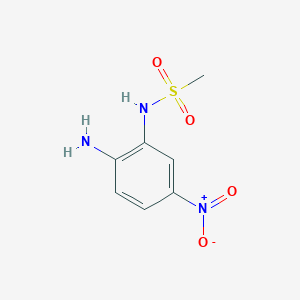
N-(2-amino-5-nitrophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-5-nitrophenyl)methanesulfonamide is an aromatic compound that contains both amino and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-5-nitrophenyl)methanesulfonamide typically involves the nitration of aniline derivatives followed by sulfonation. One common method includes the nitration of 2-aminoaniline to introduce the nitro group at the 5-position. This is followed by the reaction with methanesulfonyl chloride to form the sulfonamide derivative. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and mild bases like pyridine for the sulfonation step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-5-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: N-(2,5-diaminophenyl)methanesulfonamide.
Substitution: Various N-substituted derivatives.
Oxidation: N-(2-nitroso-5-nitrophenyl)methanesulfonamide.
Scientific Research Applications
N-(2-amino-5-nitrophenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials, including polymers and dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-amino-5-nitrophenyl)methanesulfonamide involves its interaction with biological targets such as enzymes and receptors. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-3-nitrophenyl)methanesulfonamide
- N-(2-amino-4-nitrophenyl)methanesulfonamide
- N-(2-amino-5-nitrophenyl)benzenesulfonamide
Uniqueness
N-(2-amino-5-nitrophenyl)methanesulfonamide is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and interaction with biological targets. This positioning can lead to different pharmacological properties compared to its isomers.
Properties
IUPAC Name |
N-(2-amino-5-nitrophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOVBRZCMGRYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
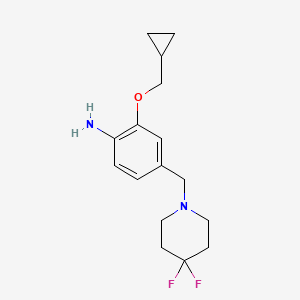
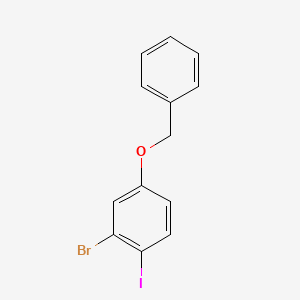
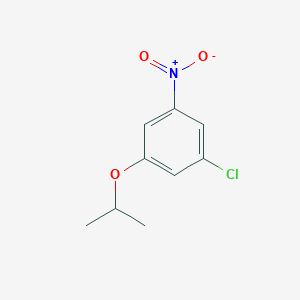
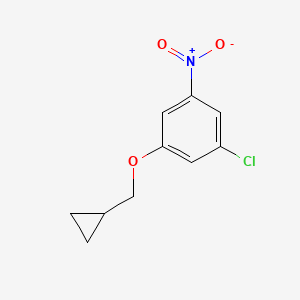

![6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B8128926.png)
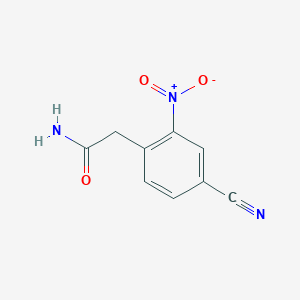
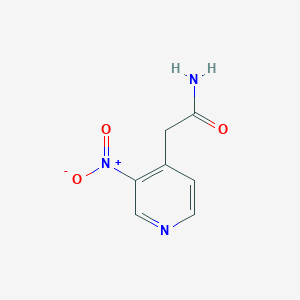
![2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B8128934.png)
![7-methyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128942.png)
![7-tert-butyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128944.png)
![8-bromo-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128951.png)
![7-cyclopropyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128958.png)
